molecular formula C9H13N3O B6618731 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol CAS No. 1253911-60-2

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol

Cat. No.: B6618731
CAS No.: 1253911-60-2
M. Wt: 179.22 g/mol
InChI Key: YNDJCNXOJQMUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is a heterocyclic compound that contains both pyridine and azetidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol typically involves the reaction of 5-aminopyridine with a suitable azetidine precursor. One common method involves the use of 3-methylazetidin-3-ol as a starting material, which is then reacted with 5-aminopyridine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including the use of catalysts and solvents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol is unique due to its combination of pyridine and azetidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)-3-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)8-3-2-7(10)4-11-8/h2-4,13H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDJCNXOJQMUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=NC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.